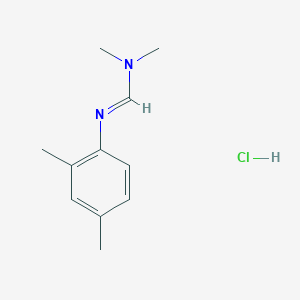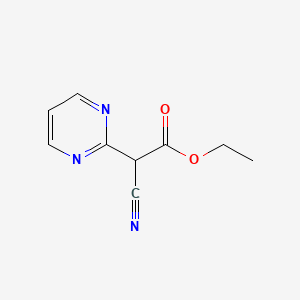
2-(5-Chloro-2-thienyl)pyridine
Vue d'ensemble
Description
2-(5-Chloro-2-thienyl)pyridine is a chemical compound that has recently gained attention in scientific research. It is a heterocyclic compound that contains a pyridine ring and a thiophene ring, both of which have unique properties. This compound has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science.
Applications De Recherche Scientifique
2-(5-Chloro-2-thienyl)pyridine: , also known as 2-(5-Chlorothiophen-2-yl)pyridine, is a compound with potential applications in various fields of scientific research. Below are some of the applications based on the information available:
Photochromic Materials
This compound has been used in the synthesis of novel photochromic diarylethenes, which are materials that change color when exposed to light. These materials have potential applications in creating fluorescence switches and optical data storage devices .
Medicinal Chemistry
Derivatives of this compound have shown significant analgesic and anti-inflammatory activities, making it a candidate for drug development in these areas .
Synthetic Chemistry
It has been used as a precursor in synthetic methods for producing other chemical compounds, which can be crucial in various chemical syntheses .
Biological Activities
Some derivatives have been screened for antifungal and antibacterial activities, indicating its potential use in developing new antimicrobial agents .
Anti-inflammatory Research
Specific derivatives carrying 2-chloro substituents were found to be efficient against TNF-α, an inflammatory cytokine, suggesting its use in anti-inflammatory research .
Synthesis of Thiophene Derivatives
It has been involved in cyclization reactions to provide trisubstituted thiophene derivatives, which are important in synthesizing compounds with various applications .
Synthesis and Properties of 1-(2-methyl-5-chloro-3-thienyl)-2-(2-trifluoromethylphenyl) perfluorocyclopentene - Scientific.net Thiazoles: having diverse biological activities | Medicinal Chemistry Research - Springer Synthetic method of 2-chloro-5-chloromethyl pyridine - Google Patents Research developments in the syntheses, anti-inflammatory activities - RSC Publishing Recent strategies in the synthesis of thiophene derivatives - Springer
Orientations Futures
Mécanisme D'action
- The primary target of 2-(5-Chloro-2-thienyl)pyridine is not explicitly mentioned in the available literature. However, it belongs to the thiazole class of compounds, which has diverse biological activities. Thiazoles are found in various biologically active molecules, including antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs .
Target of Action
Biochemical Pathways
Propriétés
IUPAC Name |
2-(5-chlorothiophen-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNS/c10-9-5-4-8(12-9)7-3-1-2-6-11-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAKLCVWYHBULP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2-(5-chloro-2-thienyl)pyridine formed according to the research?
A1: The research paper describes the formation of 2-(5-chloro-2-thienyl)pyridine as a product of thermal degradation. Specifically, heating the thiophene-C(5) metallated species [{Au(µ-Cl)Cl[(2-thpy-C5)H]}2]Cl2 [2-thpy = 2-(2-pyridyl)thiophen-5-yl] (compound 3b in the paper) in aqueous acetonitrile yields 2-(5-chloro-2-thienyl)pyridine, alongside 5,5′-bis(2-pyridyl)-2,2′-bithienyl []. This suggests a possible pathway for the formation of 2-(5-chloro-2-thienyl)pyridine through the decomposition of a gold(III) complex containing the 2-(2-pyridyl)thiophen-5-yl ligand.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



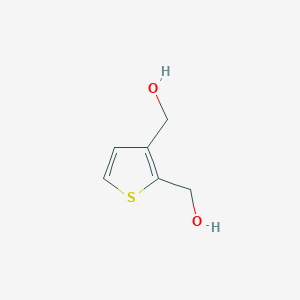
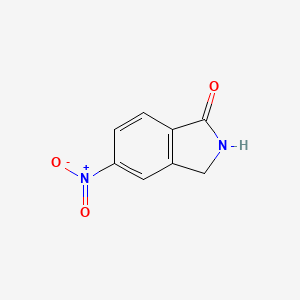


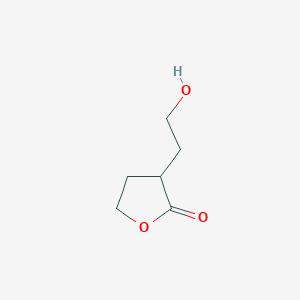

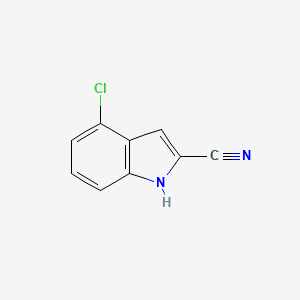
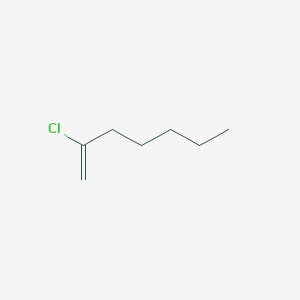
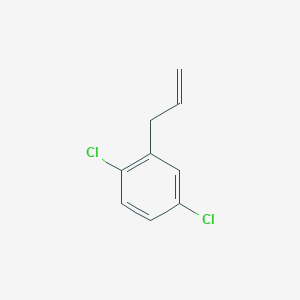

![3-Chloro-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazine](/img/structure/B1355454.png)
